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(4-Phenoxyphenyl)phosphonic dichloride

Phosphorus-containing polymers Fuel cell membranes Flame retardant

(4-Phenoxyphenyl)phosphonic dichloride (CAS 77918-50-4) is an arylphosphonic dichloride featuring a diphenyl ether motif, giving it a molecular weight of 287.07 g/mol. It belongs to the class of organophosphorus intermediates used as electrophilic building blocks for synthesizing phosphonate esters, phosphonic acids, and phosphorus-containing polymers.

Molecular Formula C12H9Cl2O2P
Molecular Weight 287.07 g/mol
CAS No. 77918-50-4
Cat. No. B8635663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenoxyphenyl)phosphonic dichloride
CAS77918-50-4
Molecular FormulaC12H9Cl2O2P
Molecular Weight287.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)P(=O)(Cl)Cl
InChIInChI=1S/C12H9Cl2O2P/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H
InChIKeyZMFJEXGJCSXEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evaluating (4-Phenoxyphenyl)phosphonic dichloride (CAS 77918-50-4) for Procurement


(4-Phenoxyphenyl)phosphonic dichloride (CAS 77918-50-4) is an arylphosphonic dichloride featuring a diphenyl ether motif, giving it a molecular weight of 287.07 g/mol [1]. It belongs to the class of organophosphorus intermediates used as electrophilic building blocks for synthesizing phosphonate esters, phosphonic acids, and phosphorus-containing polymers . Its primary differentiation from simpler arylphosphonic dichlorides lies in the 4-phenoxy substituent, which increases both molecular weight and aromatic content, properties that can be strategically leveraged in condensation polymerizations for flame-retardant and high-performance materials.

The Risk of Substituting (4-Phenoxyphenyl)phosphonic dichloride with Simpler Analogs


Substituting (4-Phenoxyphenyl)phosphonic dichloride with a simpler arylphosphonic dichloride like phenylphosphonic dichloride (CAS 824-72-6) can fundamentally alter the outcome of a synthesis or polymerization. The 4-phenoxy substituent is not inert; it significantly increases the monomer's molecular weight, modifies the electron density on the aromatic ring, and provides an additional ether linkage that influences the thermal and mechanical properties of the resulting polymer [1]. This can lead to a final material with a different glass transition temperature (Tg), altered flame retardancy performance, and compromised hydrolytic stability compared to one made with the intended monomer. A direct swap without re-optimization risks batch failure and non-compliance in regulated applications [2].

Quantitative Differentiation Guide for (4-Phenoxyphenyl)phosphonic dichloride


Structural Enrichment of Aromatic Content in Condensation Polymers

When used as a monomer in polycondensation reactions, (4-Phenoxyphenyl)phosphonic dichloride incorporates a heavier, more aromatic repeat unit into the polymer backbone compared to phenylphosphonic dichloride. This structural difference leads to a quantifiable higher char yield and improved thermal stability in the resultant polyphosphonate. Polymers synthesized from phenoxy-phenyl monomers have been specifically patented for high-durability applications, such as fuel cell electrolyte membranes, where dimensional stability at elevated temperatures is critical [1].

Phosphorus-containing polymers Fuel cell membranes Flame retardant

Differentiation in Hydrolytic Stability for Controlled Release of Active Species

The rate of hydrolysis to the corresponding phosphonic acid is a key performance parameter for phosphonic dichlorides used in surface treatment and prodrug synthesis. While direct kinetic data for (4-Phenoxyphenyl)phosphonic dichloride is scarce, the electron-donating para-phenoxy group reduces the electrophilicity at phosphorus relative to the unsubstituted phenylphosphonic dichloride, leading to a slower, more controllable hydrolysis rate [1]. This property is advantageous in applications requiring a gradual release of the phosphonic acid functionality, such as in adhesion promotion or corrosion inhibition, where rapid hydrolysis could lead to premature precipitation and non-uniform surface coverage.

Organic synthesis Phosphonic acid prodrugs Surface functionalization

Distinct Purity Profile for Niche Research Applications

As a less commoditized building block compared to phenylphosphonic dichloride or 4-methoxyphenylphosphonic dichloride, (4-Phenoxyphenyl)phosphonic dichloride is commonly supplied at a standardized purity of 95% . This purity level is suitable for most research and development purposes, significantly simplifying procurement for labs that do not require the ultra-high purities (≥98%) often sought for the more common analogs, potentially offering a cost-efficiency advantage for early-stage development.

Organic synthesis Phosphonic acid derivatives Building block

Phosphorus Content Tuning for Flame Retardant Formulations

The percentage of phosphorus in a flame-retardant monomer directly impacts the loading required to achieve a UL-94 V-0 rating. The phosphorus content of (4-Phenoxyphenyl)phosphonic dichloride (10.8% P w/w) is intermediate between that of phenylphosphonic dichloride (15.9% P w/w) and heavier, bis-phenol A-based phosphonic dichlorides. Incorporating this monomer allows formulators to fine-tune the phosphorus content of the final resin to balance mechanical properties with flame retardancy. For example, a low loading (5-10 wt%) of a phosphorus-containing bisphenol-type monomer in epoxy can achieve a V-0 rating; the specific phosphorus content of the monomer is the critical design parameter [1].

Flame retardant Epoxy resin Unsaturated polyester

Procurement Decision Scenarios for (4-Phenoxyphenyl)phosphonic dichloride


Synthesis of High-Tg, Phosphonated Proton-Exchange Membranes

When developing durable, phosphonated poly(arylene ether) membranes for fuel cells, the specific aromatic structure of (4-Phenoxyphenyl)phosphonic dichloride is essential. It is a key precursor for phosphonated poly(4-phenoxybenzoyl-1,4-phenylene), a material explicitly patented for its high durability and antioxidant properties in polymer electrolyte composites [1]. Substituting this monomer with phenylphosphonic dichloride would produce a polymer with a different backbone architecture, resulting in a lower glass transition temperature and reduced mechanical integrity under the hydrated, high-temperature operating conditions of a fuel cell. The procurement of this specific compound is therefore non-negotiable for replicating these proprietary polymer formulations.

Designing Halogen-Free Flame Retardant Resins with Tailored Phosphorus Loading

Formulators aiming to achieve a UL-94 V-0 rating at minimal additive loading must precisely control the phosphorus content of the reactive flame retardant. The 10.8% phosphorus content of (4-Phenoxyphenyl)phosphonic dichloride provides a distinct middle ground [1]. This allows for the synthesis of a resin where the phosphorus content is high enough for effective intumescent char formation but not so high that the excess phosphorus plasticizes the polymer matrix, a common trade-off with higher-phosphorus monomers like unsubstituted phenylphosphonic dichloride. It is the rational choice for achieving a specific performance window in epoxy or unsaturated polyester systems.

Controlled Deposition of Phosphonic Acid Monolayers on Metal Oxide Surfaces

For surface scientists creating functionalized self-assembled monolayers (SAMs) on metal oxides for sensors, catalysts, or corrosion inhibition, the hydrolysis kinetics of the anchoring group are paramount. The electronically deactivated phosphorus center in (4-Phenoxyphenyl)phosphonic dichloride is expected to hydrolyze more slowly than its more electrophilic, unsubstituted counterpart, potentially leading to denser, better-packed monolayers with lower defect density. This property makes it a superior candidate over phenylphosphonic dichloride for fundamental surface engineering studies where monolayer quality is a critical success factor.

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